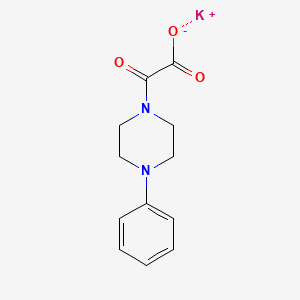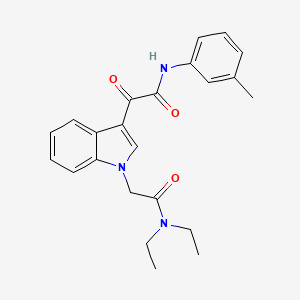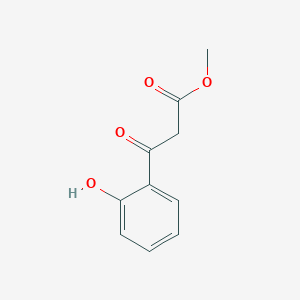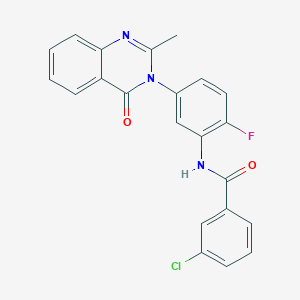
5-氟-2,3-二氢苯并呋喃-2-羧酸
概述
描述
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3.
科学研究应用
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , indicating a potential interaction with cellular machinery involved in cell proliferation.
Biochemical Pathways
These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cellular changes that inhibit cell proliferation.
Action Environment
It is known that the biological activities of benzofuran compounds can be influenced by the substitution pattern around the nucleus
生化分析
Cellular Effects
Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Molecular Mechanism
Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
准备方法
The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its therapeutic properties in treating skin conditions.
The uniqueness of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKTQSTCJIKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-63-7 | |
| Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2473014.png)
methanone](/img/structure/B2473015.png)

![5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide](/img/structure/B2473021.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2473024.png)


![2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2473027.png)

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)
![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
